

SR1555 Hydrochloride: A Technical Guide for

Researchers

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Compound of Interest		
Compound Name:	SR1555 hydrochloride	
Cat. No.:	B610962	Get Quote

SR1555 hydrochloride is a synthetic small molecule that functions as a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORyt).[1][2] [3] This nuclear receptor is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, a subset of T cells that play a pivotal role in the pathogenesis of various autoimmune diseases.[4][5] Consequently, SR1555 hydrochloride is a valuable tool for researchers investigating autoimmune and inflammatory disorders.

Core Mechanism of Action

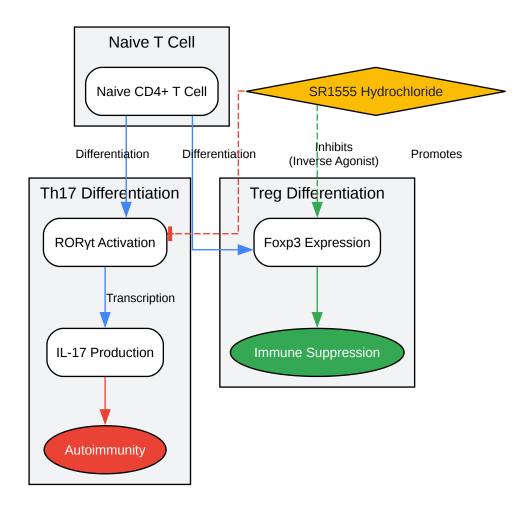
SR1555 hydrochloride exerts its effects by binding to the ligand-binding domain (LBD) of RORyt.[6][7] Unlike an agonist which would activate the receptor, or a neutral antagonist which would block an agonist, an inverse agonist reduces the constitutive activity of the receptor. In the case of RORyt, this inverse agonism leads to the repression of its transcriptional activity.

The primary downstream effect of RORyt inhibition by **SR1555 hydrochloride** is the suppression of Th17 cell differentiation and function.[1][8] This is characterized by a significant reduction in the expression and secretion of the pro-inflammatory cytokine Interleukin-17 (IL-17).[5][8] Furthermore, studies have shown that SR1555 can also promote the development of anti-inflammatory T regulatory (Treg) cells, as evidenced by an increase in the expression of the transcription factor Foxp3.[1][8] This dual action of inhibiting a pro-inflammatory pathway while promoting a regulatory one makes SR1555 a compound of significant interest in immunology research.



Signaling Pathway

The signaling pathway influenced by **SR1555 hydrochloride** is central to the balance between pro-inflammatory and anti-inflammatory immune responses. The following diagram illustrates the mechanism of action of SR1555.



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Caption: Mechanism of SR1555 hydrochloride action.

Applications in Research

SR1555 hydrochloride is primarily utilized in preclinical research models of autoimmune diseases. Its ability to modulate the Th17/Treg balance makes it a valuable tool for studying conditions such as:



- Multiple Sclerosis (MS): Animal models of MS, such as Experimental Autoimmune
 Encephalomyelitis (EAE), are characterized by Th17-mediated neuroinflammation.[9][10][11]
 SR1555 can be used to investigate the therapeutic potential of RORyt inhibition in mitigating
 disease progression.
- Psoriasis: This chronic inflammatory skin condition is strongly associated with the IL-23/Th17 axis.[12][13][14] Imiquimod-induced psoriasis models in mice are commonly used to evaluate the efficacy of compounds like SR1555.[15][16]
- Rheumatoid Arthritis: Th17 cells and IL-17 are key contributors to the joint inflammation and destruction seen in rheumatoid arthritis.[4]
- Other Systemic Autoimmune Diseases: The role of Th17 cells is also being investigated in other conditions like systemic lupus erythematosus and inflammatory bowel disease.[17][18]
 [19]

Quantitative Data

The following tables summarize key quantitative data for **SR1555 hydrochloride** from various in vitro and in vivo studies.

Table 1: In Vitro Activity of SR1555 Hydrochloride

Assay	Target	Value	Reference
Inverse Agonist Activity	RORy	IC50 ≈ 1.5 μM	[5][6][7]
Radioligand Displacement	RORy LBD	IC50 = 1 μM	[1][6][7]
Il17a Gene Expression Inhibition (EL4 cells, 24h)	IL-17A	>70% inhibition at 10 μΜ	[8]
IL-17 Protein Expression Inhibition (Th17 cells)	IL-17	Inhibition at 10 μM	[8]



Table 2: In Vivo Models and Potential Applications

Disease Model	Animal	Key Findings	Potential Application	Reference
Experimental Autoimmune Encephalomyeliti s (EAE)	Mouse (C57BL/6, SJL)	RORyt inverse agonists can reduce disease severity.	Multiple Sclerosis	[9][10][11][20]
Imiquimod- Induced Psoriasis	Mouse	RORyt inverse agonists can reduce skin inflammation and thickness.	Psoriasis	[12][13][14][15] [16]
Collagen- Induced Arthritis	Mouse	RORyt inverse agonists can be effective.	Rheumatoid Arthritis	[4]
Theiler's Murine Encephalomyeliti s Virus (TMEV)	Mouse	A model for chronic-progressive MS.	Multiple Sclerosis	[20][21][22]

Experimental Protocols

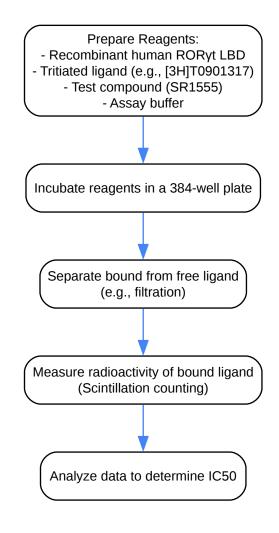
Below are detailed methodologies for key experiments frequently employed in the study of **SR1555 hydrochloride** and related compounds.

RORyt Inverse Agonist Radioligand Binding Assay

This assay is designed to determine the ability of a compound to displace a radiolabeled ligand from the RORyt Ligand Binding Domain (LBD).[23][24]

Workflow Diagram





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Caption: Radioligand binding assay workflow.

Detailed Steps:

- Reagent Preparation:
 - Dilute recombinant human RORyt LBD to the desired concentration in assay buffer.
 - Prepare a solution of the tritiated ligand at a concentration near its Kd.
 - Prepare serial dilutions of **SR1555 hydrochloride** in DMSO and then in assay buffer.
- Assay Plate Setup:



- Add a small volume (e.g., 0.125 μL) of the test compound dilutions to the wells of a 384well plate.[24]
- Add the diluted RORyt LBD to each well.
- \circ Add the radiolabeled ligand to initiate the binding reaction. The total reaction volume is typically small (e.g., 40 μ L).[24]

Incubation:

 Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow binding to reach equilibrium.

Separation:

- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the protein-bound radioligand from the free radioligand.
- Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

Detection:

- Dry the filter mat and place it in a sample bag with scintillation fluid.
- Measure the radioactivity retained on the filter using a scintillation counter.

Data Analysis:

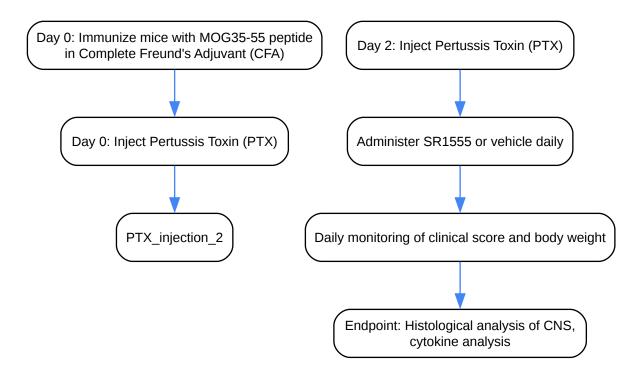
- Plot the percentage of inhibition of radioligand binding against the concentration of SR1555.
- Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis.[9][10][11]



Workflow Diagram



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Caption: EAE model experimental workflow.

Detailed Steps:

- Animals: Use susceptible mouse strains such as C57BL/6 females, 8-10 weeks old.[9][25]
- Induction of EAE:
 - On day 0, immunize mice subcutaneously with an emulsion containing Myelin
 Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and Complete Freund's Adjuvant
 (CFA) supplemented with Mycobacterium tuberculosis.[25]
 - o On day 0 and day 2, administer an intraperitoneal injection of Pertussis Toxin.[10][25]
- Treatment:
 - Begin daily administration of SR1555 hydrochloride (at a predetermined dose) or vehicle control, either prophylactically (from day 0) or therapeutically (after onset of clinical signs).



• Clinical Assessment:

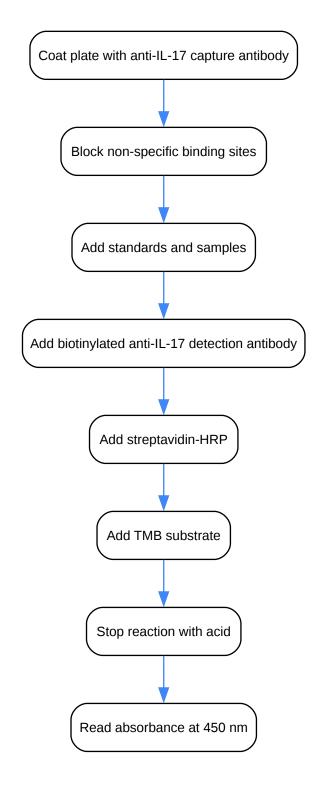
- Monitor the mice daily for clinical signs of EAE and record their scores on a scale of 0-6.
 [25]
- A common scoring system is: 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund; 6: dead.[25]
- Endpoint Analysis:
 - At the end of the experiment, euthanize the mice and perfuse with saline.
 - Collect brain and spinal cord for histological analysis to assess inflammation and demyelination.
 - Spleens and lymph nodes can be collected for ex vivo analysis of T cell populations and cytokine production.

IL-17 ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of IL-17 in biological samples such as cell culture supernatants or serum.[26][27]

Workflow Diagram





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Caption: IL-17 ELISA experimental workflow.

Detailed Steps:



- Plate Coating: Coat a 96-well plate with a capture antibody specific for IL-17 and incubate overnight.[28]
- Washing and Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer to prevent non-specific binding.
- Sample and Standard Incubation: Add serial dilutions of a known IL-17 standard and the experimental samples to the wells and incubate.[26]
- Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on the captured IL-17.
- Enzyme Conjugate: Following another wash, add streptavidin conjugated to horseradish peroxidase (HRP), which will bind to the biotinylated detection antibody.[27]
- Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.[27]
- Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.[26]
- Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.
 The intensity of the color is proportional to the amount of IL-17 in the sample.
- Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IL-17 in the experimental samples.

Conclusion

SR1555 hydrochloride is a powerful research tool for investigating the role of RORyt and Th17 cells in health and disease. Its selective inverse agonist activity allows for the targeted modulation of a key inflammatory pathway, providing valuable insights into the pathogenesis of autoimmune diseases and aiding in the exploration of novel therapeutic strategies. The experimental protocols outlined in this guide provide a foundation for the effective utilization of SR1555 hydrochloride in a research setting.



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